![molecular formula C6H4ClF3N2 B14053243 3-Chloro-2-(trifluoromethyl)pyridin-4-amine](/img/structure/B14053243.png)
3-Chloro-2-(trifluoromethyl)pyridin-4-amine
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Overview
Description
3-Chloro-2-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and trifluoromethyl groups on the pyridine ring imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with appropriate amine sources under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-2-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridin-4-amine depends on its specific application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets . In agrochemicals, it may disrupt essential biological pathways in pests, leading to their elimination .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the chlorine atom.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another closely related compound with the chlorine and trifluoromethyl groups in different positions on the pyridine ring.
Uniqueness
The unique combination of the chlorine and trifluoromethyl groups in 3-Chloro-2-(trifluoromethyl)pyridin-4-amine imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective. Its ability to undergo a variety of chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in research and industry.
Biological Activity
3-Chloro-2-(trifluoromethyl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study indicated that compounds within this class, including derivatives of this compound, showed submicromolar inhibition of bacterial Sfp-phosphopantetheinyl transferase (PPTase), a critical enzyme for bacterial viability and virulence .
Table 1: Antibacterial Efficacy of this compound Derivatives
Compound Name | Target Bacteria | Inhibition Concentration (IC50) | Mechanism of Action |
---|---|---|---|
This compound | Methicillin-resistant Staphylococcus aureus | < 1 µM | Inhibition of PPTase |
ML267 (analogue) | Bacillus subtilis | 0.29 µM | Attenuation of metabolite production |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Studies have shown that the presence of the trifluoromethyl group is crucial for maintaining activity against bacterial strains. For instance, removing this group or substituting it with other functional groups significantly reduces antibacterial efficacy .
Key Findings from SAR Studies
- Electron-Withdrawing Groups : The trifluoromethyl group at position 4 enhances activity; compounds lacking this substitution were found to be inactive.
- Pyridine Nitrogen Positioning : The nitrogen atom in the pyridine ring must be appropriately positioned to maintain inhibitory activity against PPTase .
- Modification Impact : Adding electron-donating groups can improve potency; for example, a methyl group adjacent to the nitrogen improved the compound's effectiveness .
Case Studies and Research Findings
A notable case study involved the profiling of various derivatives from the Molecular Libraries Small Molecule Repository. High-throughput screening identified several compounds with promising antibacterial activity, leading to further optimization and testing . The advanced analogue ML267 demonstrated not only potent inhibition but also selectivity against bacterial enzymes without affecting human orthologues, highlighting its potential as a therapeutic agent .
Case Study: ML267
ML267 was developed as a probe molecule with enhanced attributes:
- Potency : IC50 values improved significantly with structural modifications.
- Selectivity : Exhibited no cytotoxic effects on human cells while effectively inhibiting bacterial growth.
Properties
Molecular Formula |
C6H4ClF3N2 |
---|---|
Molecular Weight |
196.56 g/mol |
IUPAC Name |
3-chloro-2-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
PHZLCWLYVCUQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)C(F)(F)F |
Origin of Product |
United States |
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